Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate
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Overview
Description
Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of chemicals. This compound is characterized by the presence of a benzofuran ring system, which is fused with a naphthalene sulfonamide group, a chloro substituent, and an ethyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).
Attachment of the Naphthalene Sulfonamide Group: The naphthalene sulfonamide group can be attached through a nucleophilic substitution reaction, where a naphthalene sulfonyl chloride reacts with an amine derivative of the benzofuran core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzofuran derivatives with new functional groups.
Hydrolysis: Carboxylic acid derivative of the original ester.
Scientific Research Applications
Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
7-Chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylic acid: The carboxylic acid form, which may have different reactivity and biological interactions compared to the ester form.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-chloro-2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO5S/c1-3-28-22(25)20-13(2)29-21-18(20)11-16(12-19(21)23)24-30(26,27)17-9-8-14-6-4-5-7-15(14)10-17/h4-12,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSKCZXXJMLGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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